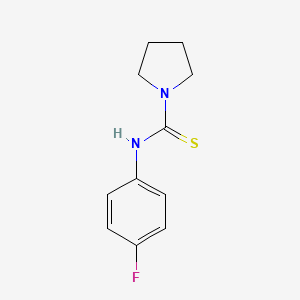

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide

CAS No.:

Cat. No.: VC10814750

Molecular Formula: C11H13FN2S

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FN2S |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | N-(4-fluorophenyl)pyrrolidine-1-carbothioamide |

| Standard InChI | InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |

| Standard InChI Key | RSDGTYCVRPYQMS-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |

| Canonical SMILES | C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

N-(4-Fluorophenyl)pyrrolidine-1-carbothioamide features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom—connected to a carbothioamide group (). The 4-fluorophenyl substituent introduces an aromatic ring with a fluorine atom at the para position, contributing to the molecule’s electronic and steric profile. Key structural attributes include:

-

Pyrrolidine Ring: Confers conformational flexibility and influences solubility via its amine group.

-

Carbothioamide Group: Enhances hydrogen-bonding capacity compared to traditional amides due to the thiocarbonyl group’s polarizability .

-

4-Fluorophenyl Substituent: The electronegative fluorine atom modulates electron density on the aromatic ring, affecting intermolecular interactions such as π-π stacking and dipole-dipole forces .

The compound’s molecular geometry allows for diverse interactions, making it a candidate for targeting biological macromolecules like enzymes and receptors.

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocol for N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is documented in the literature, analogous compounds suggest a multi-step approach involving:

-

Pyrrolidine Functionalization: Reacting pyrrolidine with an isothiocyanate derivative of 4-fluoroaniline. For example, treatment of pyrrolidine with 4-fluorophenyl isothiocyanate in anhydrous tetrahydrofuran (THF) under inert conditions could yield the target compound .

-

Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product .

A hypothetical reaction scheme is as follows:

Reactivity and Derivatives

The carbothioamide group is susceptible to nucleophilic attack at the thiocarbonyl sulfur, enabling reactions such as:

-

Alkylation: Formation of thioether derivatives.

-

Oxidation: Conversion to disulfides or sulfoxides under oxidative conditions .

-

Complexation: Coordination with metal ions (e.g., Cu²⁺, Zn²⁺) due to sulfur’s lone pairs .

Biological Activities and Mechanisms

Receptor Interactions

Analogs like SR141716A—a cannabinoid receptor antagonist—highlight the role of carbothioamides in modulating neurotransmitter systems . The fluorine atom’s electron-withdrawing effects could stabilize receptor-ligand interactions through dipole interactions or hydrophobic effects.

Comparative Analysis with Structural Analogs

The fluorine atom in N-(4-fluorophenyl)pyrrolidine-1-carbothioamide balances electronic effects and lipophilicity, potentially optimizing bioavailability compared to chlorinated or non-halogenated analogs .

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound’s scaffold is a promising starting point for developing:

-

Anticancer Agents: Targeting serine biosynthesis via PHGDH inhibition .

-

Antipsychotics: Modulating dopamine or cannabinoid receptors .

-

Antibiotics: Disrupting bacterial enzyme function.

Material Science

Carbothioamides can act as ligands in catalytic systems or precursors for sulfur-containing polymers. The fluorine substituent may enhance thermal stability in such applications.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume